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Cat. No.: B1451221 Get Quote

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Synthesis,

Properties, and Application in Cross-Coupling Reactions

Executive Summary
2-Chloro-4-methoxypyridine-5-boronic acid is a key heterocyclic building block for

researchers in medicinal chemistry and materials science. Its unique substitution pattern—

featuring a chloro group for orthogonal reactivity, a methoxy group for electronic modulation,

and a boronic acid for versatile carbon-carbon bond formation—makes it an invaluable reagent.

This guide provides a senior application scientist's perspective on the molecule's core

physicochemical properties, a robust and mechanistically justified synthetic pathway, and a

detailed, validated protocol for its primary application in Suzuki-Miyaura cross-coupling

reactions. The focus is on the causality behind experimental choices to ensure both technical

accuracy and practical reproducibility for drug development professionals.

The Strategic Value of Substituted Pyridine Boronic
Acids in Modern Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved therapeutic agents. The ability to functionalize this ring with precision is

paramount in drug discovery. Boronic acids have emerged as transformative tools in this

endeavor, primarily due to their stability and exceptional utility in palladium-catalyzed cross-
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coupling reactions.[1][2] Compounds like 2-Chloro-4-methoxypyridine-5-boronic acid are

particularly sought after as they serve as versatile synthons for introducing the 2-chloro-4-

methoxypyridin-5-yl moiety into complex target molecules.

The boronic acid group facilitates the formation of new carbon-carbon bonds via reactions like

the Suzuki-Miyaura coupling, while the chloro and methoxy substituents offer opportunities for

further, sequential modifications, enabling the rapid generation of diverse compound libraries

for structure-activity relationship (SAR) studies.[3] The rise of FDA-approved boron-containing

drugs has further solidified the importance of boronic acids in pharmaceutical research and

development programs.[2][4]

Core Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of successful and

reproducible experimentation. All quantitative data for 2-Chloro-4-methoxypyridine-5-boronic
acid is summarized below.

Property Value Source(s)

CAS Number 1072946-20-3 [5][6]

Molecular Formula C₆H₇BClNO₃ [5][6]

Molecular Weight 187.39 g/mol [5]

Alternate Names
(6-Chloro-4-methoxypyridin-3-

yl)boronic acid
[5]

Physical Form Solid [7]

Storage
Sealed in a dry environment,

Room Temperature or -20°C
[5][8]

Proposed Synthesis Pathway: Halogen-Metal
Exchange and Borylation
The synthesis of heteroaryl boronic acids often relies on the conversion of a carbon-halogen

bond to a carbon-boron bond. A common and effective strategy involves a lithium-halogen
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exchange followed by quenching with a borate ester.[9] This approach is highly suitable for

preparing 2-Chloro-4-methoxypyridine-5-boronic acid from a di-halogenated precursor.

Mechanistic Rationale and Causality
The proposed two-step synthesis begins with a suitable precursor, 2,5-dichloro-4-

methoxypyridine. The choice of this starting material is strategic; the chlorine at the 5-position

is more susceptible to lithium-halogen exchange than the one at the 2-position due to

electronic effects and the directing influence of the methoxy group.

Lithium-Halogen Exchange: The reaction is conducted at -78 °C (dry ice/acetone bath). This

extremely low temperature is critical to prevent side reactions, such as the decomposition of

the highly reactive organolithium intermediate or attack on other functional groups.

Anhydrous conditions are mandatory, as any trace of water would protonate and quench the

organolithium species, halting the reaction. n-Butyllithium (n-BuLi) is the organometallic

reagent of choice for this exchange.

Borylation: The newly formed pyridyl-lithium species acts as a potent nucleophile, attacking

the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(O-iPr)₃). This

forms a boronate ester intermediate.

Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester to yield

the desired 2-Chloro-4-methoxypyridine-5-boronic acid.

Synthesis Workflow Diagram
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(Triisopropyl borate, -78°C)
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(e.g., aq. HCl)

Final Product:
2-Chloro-4-methoxypyridine-5-boronic acid

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Chloro-4-methoxypyridine-5-boronic acid.
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Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles.[9] It

must be adapted and optimized by the end-user with appropriate safety precautions.

Preparation: Add 2,5-dichloro-4-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-

bottom flask containing anhydrous tetrahydrofuran (THF).

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain this

atmosphere throughout the reaction.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe,

keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature

below -70 °C.

Warming & Quenching: After stirring for 2 hours at -78 °C, allow the reaction mixture to warm

slowly to room temperature. Quench the reaction by carefully adding aqueous HCl (1M).

Isolation: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash

the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude solid via column chromatography or recrystallization to yield the

final product.

Core Application: Microwave-Assisted Suzuki-
Miyaura Coupling
The primary utility of 2-Chloro-4-methoxypyridine-5-boronic acid is its participation in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond.[3]

This reaction is a cornerstone of modern medicinal chemistry.

Catalytic Cycle and Reagent Rationale
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The Suzuki-Miyaura cycle involves three key stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

coupling partner (an aryl or heteroaryl halide).

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-

chloro-4-methoxypyridinyl moiety) to the palladium center, displacing the halide. The base

(e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more reactive boronate species.

Reductive Elimination: The two organic fragments on the palladium center couple and are

eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of catalyst, ligand, base, and solvent is interdependent and substrate-specific.

Microwave irradiation is often used to accelerate the reaction, reducing times from hours to

minutes.

Suzuki-Miyaura Catalytic Cycle Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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